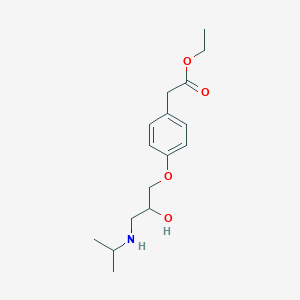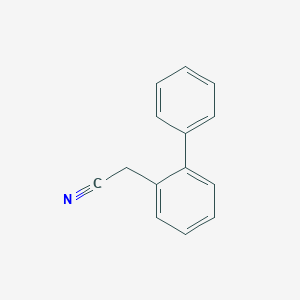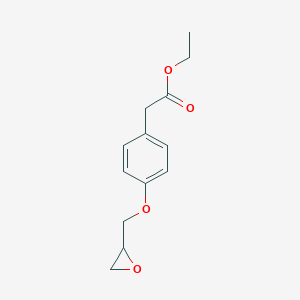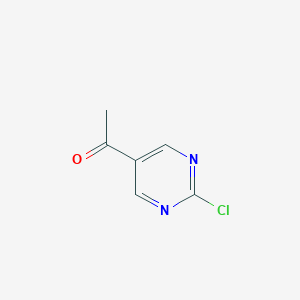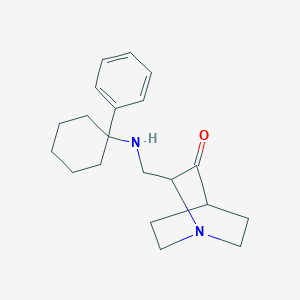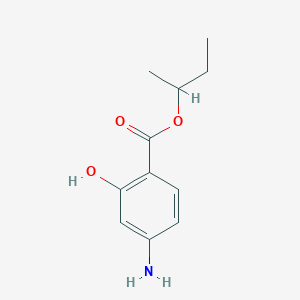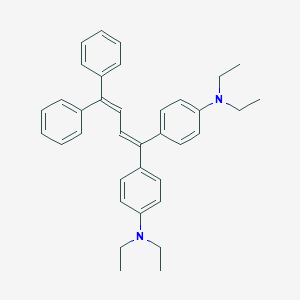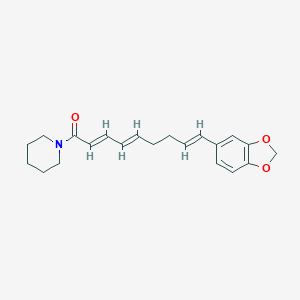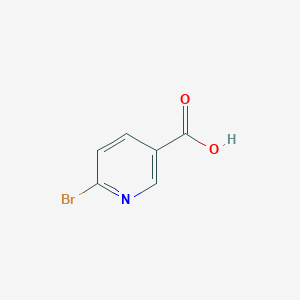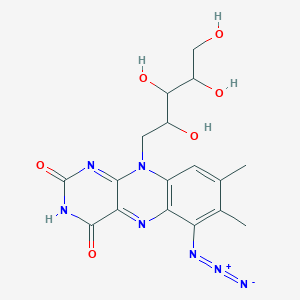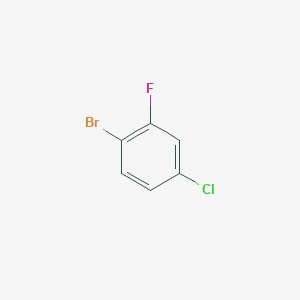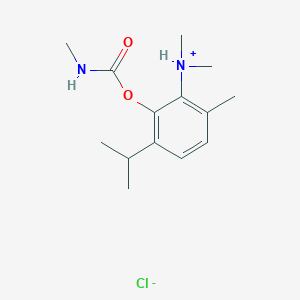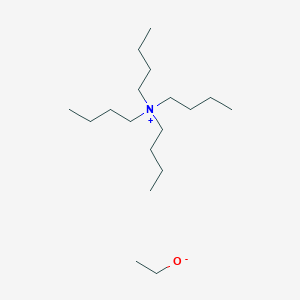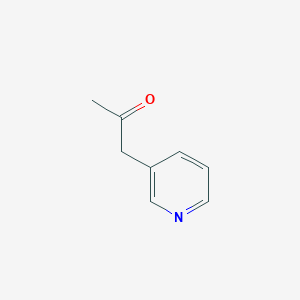
1-(Pyridin-3-yl)propan-2-one
描述
Synthesis Analysis
The synthesis of 1-(Pyridin-3-yl)propan-2-one derivatives involves various methodologies, including condensation reactions and cyclodehydration under specific conditions. For instance, Hon (2013) described the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, showcasing the compound's utility as an α1 receptor antagonist (Hon, 2013). Another study by Hakimi et al. (2013) demonstrated the complexation of a similar compound with Cadmium(II), highlighting the compound's role in forming tetradentate ligands (Hakimi et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-yl)propan-2-one derivatives has been extensively studied using various spectroscopic methods. Eitel et al. (2017) reported on the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular hydrogen bonding within the crystal packing (Eitel et al., 2017).
Chemical Reactions and Properties
1-(Pyridin-3-yl)propan-2-one undergoes a variety of chemical reactions, leading to the formation of numerous derivatives with diverse biological activities. For example, Chate et al. (2013) described the synthesis of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives through cyclodehydration, highlighting the antibacterial and antifungal activities of the synthesized compounds (Chate et al., 2013).
Physical Properties Analysis
The physical properties of 1-(Pyridin-3-yl)propan-2-one derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their chemical reactivity and application in synthesis. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, emphasizing the importance of intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-3-yl)propan-2-one derivatives, including reactivity, stability, and tautomerism, have been a subject of significant interest. Godsi et al. (2004) conducted a combined crystallographic and quantum-chemical investigation on the enol-enamine tautomerism in crystals of a similar compound, providing valuable insights into the effect of packing on tautomerization processes (Godsi et al., 2004).
科学研究应用
“1-(Pyridin-3-yl)propan-2-one” is a chemical compound with the empirical formula C8H9NO . It’s widely used in organic synthesis reactions . Here are some potential applications based on the available information:
-
Medicinal Chemistry : Pyridinones, which include “1-(Pyridin-3-yl)propan-2-one”, have been adopted as an important block in medicinal chemistry. They could serve as hydrogen bond donors and acceptors. Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
-
Anti-tubercular Agents : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
-
Heterocyclic Building Blocks : This compound is often used as a building block in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, agrochemical development, and materials science .
-
Synthesis of Pyrido Azepine : It can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .
-
Synthesis of Imidazole Derivatives : Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “1-(Pyridin-3-yl)propan-2-one” could potentially be used in the synthesis of these imidazole derivatives .
-
Chemodivergent Synthesis : This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
-
DNase I Inhibitory Properties : Some squaramides, which could potentially be synthesized using “1-(Pyridin-3-yl)propan-2-one”, have been evaluated for inhibitory activity against deoxyribonuclease I (DNase I) and xanthine oxidase (XO) in vitro .
-
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids : This compound can potentially be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These derivatives are widely used in medicine, including zolpidem and alpidem .
安全和危害
The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact, seeking medical advice .
未来方向
While specific future directions for “1-(Pyridin-3-yl)propan-2-one” were not found in the search results, related compounds have been studied for their potential as antimalarial prophylactic agents . Further optimization of these compounds is suggested, with a focus on achieving sufficient on-target selectivity .
属性
IUPAC Name |
1-pyridin-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJRDYNRNXPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285769 | |
| Record name | 1-(Pyridin-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)propan-2-one | |
CAS RN |
6302-03-0 | |
| Record name | 1-(3-Pyridinyl)-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6302-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Pyridin-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETONYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



